N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
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Overview
Description
N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with benzyl isocyanate, followed by cyclization with a suitable reagent to form the quinazoline ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and chemical engineering .
Mechanism of Action
The mechanism of action of N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide include:
- Quinoline derivatives
- Benzylamine derivatives
- Methoxybenzyl compounds
Uniqueness
What sets N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-19-10-7-17(8-11-19)15-27-23(29)20-12-9-18(13-21(20)26-24(27)30)22(28)25-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
RTTMYVDDHUABPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
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